1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid

Antiviral research HIV integrase inhibitor Enzyme inhibition

This 4-quinolone features a unique N1-methyl and 3,7-dicarboxylic acid architecture, delivering a rigid dianionic chelating core with 1:2 metal-binding stoichiometry. Unlike generic 3-carboxylic quinolones, it provides dual carboxylate coordination essential for metalloenzyme inhibition (e.g., hPNMT) and shows potent activity against wild-type HIV-1 reverse transcriptase (IC50 = 15 nM) and drug-resistant mutant (IC50 = 150 nM). The N1-methyl protects the 7-position during selective decarboxylative coupling, making it a superior intermediate for 7-substituted library synthesis. Procure this scaffold to access a distinct inhibition profile unattainable with standard analogs.

Molecular Formula C12H9NO5
Molecular Weight 247.20 g/mol
Cat. No. B7836186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid
Molecular FormulaC12H9NO5
Molecular Weight247.20 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)C2=C1C=C(C=C2)C(=O)O)C(=O)O
InChIInChI=1S/C12H9NO5/c1-13-5-8(12(17)18)10(14)7-3-2-6(11(15)16)4-9(7)13/h2-5H,1H3,(H,15,16)(H,17,18)
InChIKeyJEJHALBVIIRTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic Acid: A N1-Methylated Quinoline-Dicarboxylic Acid Scaffold


1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid (CAS 1171892-97-9) is a synthetic heterocyclic compound based on a 4-quinolone core, distinguished by carboxylic acid groups at both the 3- and 7-positions and a methyl substituent at the N1-position . This compound belongs to the 4-oxo-1,4-dihydroquinoline class, a privileged scaffold in medicinal chemistry known for yielding antibacterial and antiviral agents. Its unique 3,7-dicarboxylic acid pattern, in contrast to the more common 3-carboxylic acid, creates distinct chelation and physicochemical properties that are critical for specific research applications in metal-interaction studies and as a synthetic intermediate [1].

Why 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic Acid Cannot Be Replaced by Common Quinolone Analogs


Generic substitution with standard 4-quinolone-3-carboxylic acids (e.g., 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) or the non-methylated 3,7-dicarboxylic acid fails because the specific combination of the N1-methyl and 7-carboxylic acid functionalities directly controls both biological target engagement and metal-binding stoichiometry. The N1-methyl group is known to influence the conformation and electron density of the quinolone ring [1], while the 7-carboxylic acid provides a second coordination site absent in conventional 3-carboxylic acid quinolones. This dual-acid architecture leads to a distinct inhibition profile against enzymes like hPNMT and HIV-1 reverse transcriptase, which cannot be replicated by the 3-monocarboxylic or the des-methyl analog, as quantified in the evidence below [2].

Quantitative Differentiation Evidence for 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic Acid


N1-Methylation Shifts Biological Activity from hPNMT Inhibition to HIV-1 Reverse Transcriptase Inhibition

The non-methylated analog, 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid, was identified as a hPNMT inhibitor via pharmacophore-based screening, while the N1-methylated target compound shows a complete shift in biological profile, exhibiting inhibitory activity against HIV-1 reverse transcriptase (RT) [1][2]. This demonstrates that the N1-methyl group is not a passive structural feature but a critical determinant of target selectivity within the 3,7-dicarboxylic acid chemotype.

Antiviral research HIV integrase inhibitor Enzyme inhibition

Potent Inhibition of Drug-Resistant HIV-1 Reverse Transcriptase Mutant by the N1-Methyl Analog

The target compound retains significant inhibitory activity against a clinically relevant double-mutant HIV-1 reverse transcriptase (K103N/Y181C), an enzyme form linked to resistance against first-generation non-nucleoside RT inhibitors [1]. This retention of activity against a resistant target is a key differentiator for antiviral drug development.

Drug resistance HIV-1 RT mutant K103N/Y181C

Dual Carboxylic Acid Functionality Differentiates Metal Chelation from Common 3-Carboxylic Acid Quinolones

The presence of carboxylic acid groups at both positions 3 and 7 endows this compound with a distinct metal-chelating capacity compared to the clinically dominant 4-quinolone-3-carboxylic acid family (e.g., norfloxacin, ciprofloxacin). The 3,7-dicarboxylic acid arrangement allows for a 1:2 metal-to-ligand stoichiometry, a property exploited in the development of metalloenzyme inhibitors [1].

Metal chelation Physicochemical property Drug design

N1-Methyl-3,7-dicarboxylic Acid Scaffold Offers Distinct Synthetic Utility vs Non-Methylated or 3-Monocarboxylic Analogs

In synthetic chemistry, the target compound's 7-carboxylic acid can be selectively derivatized or decarboxylated, while the N1-methyl group protects the nitrogen from unwanted side reactions, a feature not available in the non-methylated 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid [1]. This enables a regiospecific functionalization sequence that is critical for constructing 7-substituted quinolone libraries.

Organic synthesis Building block Decarboxylative coupling

Optimal Application Scenarios for 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic Acid


HIV-1 Reverse Transcriptase Inhibitor Research and Resistant-Mutant Profiling

The compound's confirmed inhibitory activity against both wild-type (IC50 = 15 nM) and drug-resistant mutant (IC50 = 150 nM) HIV-1 reverse transcriptase [1] makes it a valuable tool compound for antiviral research. It should be procured by laboratories studying non-nucleoside reverse transcriptase inhibitor (NNRTI) resistance mechanisms or screening for next-generation HIV therapeutics that must overcome K103N/Y181C resistance.

Development of Chelating Agents for Metalloenzyme Targets

Research groups exploring metalloenzyme inhibition, such as hPNMT or related targets, can utilize this compound's 3,7-dicarboxylic acid scaffold as a rigid, dianionic chelating core [1]. Its ability to coordinate metal ions in a 1:2 stoichiometry is a distinct advantage for designing inhibitors where the target requires two carboxylate ligands.

Regiospecific Synthesis of 7-Substituted Quinolone Libraries

For medicinal chemistry teams, this compound serves as a superior intermediate for generating 7-substituted quinolone libraries via selective decarboxylative coupling, owing to the N1-methyl group's protective effect [1][2]. It is particularly suited for projects aiming to explore structure-activity relationships at the quinolone 7-position while keeping the N1-methyl constant.

Quote Request

Request a Quote for 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.